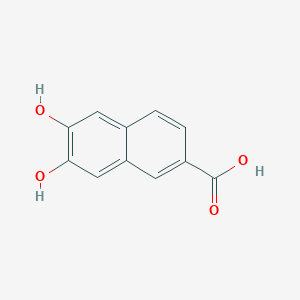

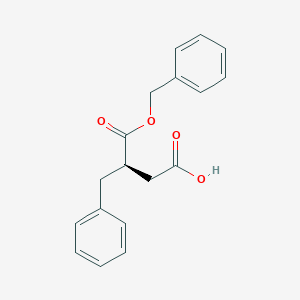

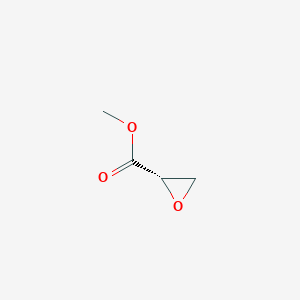

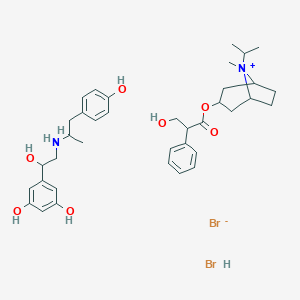

(R)-2-Benzyl-succinic acid 1-benzyl ester

Overview

Description

Benzyl esters are a type of organic compound that are commonly used in organic synthesis due to their stability and the ease with which they can be converted back into carboxylic acids . They are typically prepared through the reaction of carboxylic acids with benzyl alcohol .

Synthesis Analysis

The synthesis of benzyl esters can be achieved through the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . Another method involves the use of 2-benzyloxypyridine as a reagent .Molecular Structure Analysis

Benzyl esters have a benzene ring attached to a methylene group (−CH2−), which is then attached to the ester functional group .Chemical Reactions Analysis

Benzyl esters can undergo a variety of reactions. For example, they can be reduced to alcohols using hydrogen gas in the presence of a metal catalyst . They can also participate in cross dehydrogenative coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl esters can vary widely depending on the specific compound. For example, they can range from colorless liquids to white solids, and they may have a pleasant aromatic odor .Safety And Hazards

Future Directions

There is ongoing research into the synthesis and applications of benzyl esters. For example, new methods for the synthesis of benzyl esters are being developed, including the use of green solvents . Additionally, benzyl esters are being studied for their potential use in various industries, including the pharmaceutical industry .

properties

IUPAC Name |

(3R)-3-benzyl-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-17(20)12-16(11-14-7-3-1-4-8-14)18(21)22-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEOHROMGBZHPE-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Benzyl-succinic acid 1-benzyl ester | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)

![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)

![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)